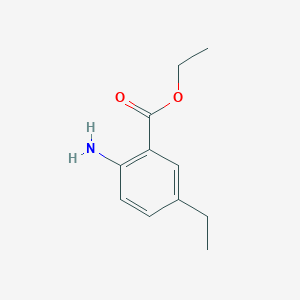

Ethyl 2-amino-5-ethylbenzoate

Description

Overview of Substituted Benzoate (B1203000) Esters in Synthetic Chemistry

Substituted benzoate esters are a cornerstone class of compounds in synthetic chemistry, valued for their stability and versatile reactivity. Derived from benzoic acid, these esters are integral precursors and intermediates in the synthesis of a vast array of more complex organic substances. wikipedia.org Their applications span numerous fields, from the creation of pharmaceuticals and agrochemicals to the development of plasticizers, fragrances, and dyes. wikipedia.orgwikipedia.org

The synthesis of benzoate esters is commonly achieved through Fischer esterification, reacting a substituted benzoic acid with an alcohol in the presence of an acid catalyst. wikipedia.org Modern synthetic methodologies have also introduced more sophisticated techniques, including the use of solid acid catalysts like titanium-zirconium solid acids to improve efficiency and yield. mdpi.com The substituents on the aromatic ring play a critical role in modulating the chemical properties of the ester, influencing its reactivity, solubility, and electronic characteristics. This tunability allows chemists to use substituted benzoate esters as protecting groups for alcohols, as demonstrated by their stability under various conditions and their selective removal. organic-chemistry.org Furthermore, they serve as key building blocks in carbon-carbon bond-forming reactions, such as condensations with ketones to form 1,5-diaryl-1,3,5-pentanetriones, which are precursors to pyran-4-ones. researchgate.net

Significance of Amino-Functionalized Aromatic Esters as Chemical Probes and Building Blocks

The introduction of an amino group onto an aromatic ester scaffold significantly enhances its utility, creating a bifunctional molecule with wide-ranging applications. Amino-functionalized aromatic esters, such as derivatives of aminobenzoic acid, are pivotal building blocks in organic synthesis, particularly for the construction of heterocyclic compounds and complex bioactive molecules. najah.edumdpi.com The amino group provides a nucleophilic center that can participate in a variety of chemical transformations, including amide bond formation, diazotization, and cyclization reactions, making these compounds highly versatile synthons. mdpi.comnih.gov

In the realm of chemical biology and materials science, these compounds are increasingly recognized for their potential as chemical probes. The reactivity of the amino group can be exploited for conjugation to biomolecules or for designing fluorogenic sensors. sci-hub.seresearchgate.net For instance, certain amine-reactive esters can undergo significant changes in their fluorescence properties upon forming an amide bond, enabling the sensitive detection of amines, amino acids, and proteins. sci-hub.seresearchgate.net N-hydroxysuccinimide (NHS) esters, a related class of amine-reactive probes, are used to map ligandable hotspots across the proteome by targeting nucleophilic amino acid residues. nih.gov This dual functionality—as both a stable structural core from the aromatic ester and a reactive handle from the amino group—positions amino-functionalized aromatic esters as indispensable tools in modern chemical research.

Structural and Functional Context of Ethyl 2-amino-5-ethylbenzoate within Chemical Research Paradigms

This compound is a specific substituted aminobenzoate ester belonging to the ethyl anthranilate family. Its structure features an ethyl ester and an amino group in an ortho relationship on a benzene (B151609) ring, with an additional ethyl group at the 5-position (para to the amino group). While this specific compound is not extensively documented in publicly available chemical databases and research literature, its chemical properties and potential research applications can be inferred from its structural components and comparison to closely related analogs.

The core of the molecule, 2-aminobenzoate (B8764639) (anthranilate), is a well-established synthon. The ortho-amino ester arrangement is a precursor for synthesizing various heterocyclic systems, including benzodiazepines and quinolones, through cyclization reactions. researchgate.net The ethyl group at the 5-position is expected to increase the molecule's lipophilicity compared to its methyl or chloro counterparts, potentially influencing its solubility in organic solvents and its interaction with nonpolar environments in biological or material systems.

Detailed experimental data for this compound is scarce. However, its fundamental properties can be calculated or estimated based on its structure and comparison with its nearest analog, Ethyl 2-amino-5-methylbenzoate. nih.gov

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | Calculated |

| Molecular Weight | 193.24 g/mol | Calculated |

| IUPAC Name | This compound | Nomenclature |

| XLogP3 | ~3.3 | Estimated based on analog (Ethyl 2-amino-5-methylbenzoate XLogP3 = 2.9) nih.gov |

| Hydrogen Bond Donor Count | 1 | Calculated (from -NH₂ group) |

| Hydrogen Bond Acceptor Count | 3 | Calculated (from -NH₂ and C=O, -O- groups) |

Based on its structure, this compound would be expected to serve as an intermediate in organic synthesis. For example, it could be a starting material for creating novel insecticides, following synthetic pathways similar to those used for other 2-amino-5-substituted-3-methylbenzoic acid derivatives. patsnap.comsioc-journal.cn The combination of the reactive amino group and the tunable properties conferred by the ethyl substituents makes it a candidate for developing new pharmaceuticals or functional materials.

Scope and Objectives of Academic Inquiry into this compound

Given the limited specific research on this compound, a clear opportunity exists for academic inquiry. The primary scope of future research would be the foundational characterization of this compound and the exploration of its synthetic utility.

Key Objectives for Future Research:

Synthesis and Characterization: The foremost objective is to develop and optimize a reliable synthetic route to produce high-purity this compound. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is necessary to establish a definitive set of physicochemical properties.

Reactivity Profiling: A systematic investigation of its reactivity is warranted. This includes exploring its participation in cyclization reactions to form novel heterocyclic scaffolds, its utility in amide coupling reactions, and its potential as a precursor for more complex molecules. nih.gov

Comparative Studies: A comparative analysis against its more studied analogs (e.g., methyl, chloro, and cyano derivatives) would be highly valuable. nih.govchemsynthesis.comevitachem.com Such studies could elucidate the specific influence of the 5-ethyl group on the compound's physical properties, reactivity, and, potentially, its biological activity in derivative compounds.

Exploration of Applications: Based on its structural characteristics, research should explore its potential as an intermediate in synthesizing target molecules with applications in medicinal chemistry and materials science. This could involve designing and creating novel compounds where the lipophilicity and steric profile of the 5-ethyl group are hypothesized to confer advantageous properties.

By pursuing these objectives, the scientific community can fill the current knowledge gap and determine the unique value of this compound as a building block in advanced chemical research.

Structure

3D Structure

Properties

CAS No. |

832732-67-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-amino-5-ethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

SWFOMPATDYDWPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 5 Ethylbenzoate

Classical Esterification Routes for Aminobenzoic Acid Precursors

The most direct and widely practiced method for synthesizing Ethyl 2-amino-5-ethylbenzoate is the esterification of 2-amino-5-ethylbenzoic acid with ethanol (B145695). This transformation can be effectively catalyzed by acids and, in some contexts, bases.

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.org For the synthesis of benzoate (B1203000) esters, this typically involves heating the corresponding benzoic acid with an excess of the alcohol to drive the equilibrium towards the product. operachem.commasterorganicchemistry.com In the case of aminobenzoic acids like the precursor to this compound, the presence of the basic amino group requires stoichiometric amounts of the acid catalyst, as the amino group itself becomes protonated. researchgate.net

Optimization of Fischer esterification focuses on several key parameters to maximize yield and purity:

Catalyst Choice and Loading: Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common catalysts. organic-chemistry.org For aminobenzoic acids, at least one equivalent of the acid is necessary to protonate the amino group, with an additional catalytic amount to facilitate the esterification. researchgate.net

Reactant Stoichiometry: Using the alcohol, in this case, ethanol, as the solvent ensures a large excess, which, according to Le Chatelier's principle, shifts the reaction equilibrium toward the formation of the ethyl ester. masterorganicchemistry.comlibretexts.org

Temperature and Reaction Time: The reaction is typically conducted at the reflux temperature of the alcohol to ensure a sufficient reaction rate. Reaction times can range from several hours to overnight, with progress monitored by techniques like thin-layer chromatography (TLC).

Water Removal: The removal of water, a byproduct of the reaction, can further drive the equilibrium to the product side. This can be achieved using a Dean-Stark apparatus, although using excess alcohol as a solvent is often sufficient. masterorganicchemistry.compearson.com

Recent advancements include the use of solid acid catalysts, such as modified fly ash, which can offer easier separation and recycling, contributing to greener chemical processes. acs.orgresearchgate.net Microwave-assisted Fischer esterification has also been shown to significantly reduce reaction times and improve yields for substituted benzoic acids. academicpublishers.org

Table 1: Optimization of Fischer Esterification for Aminobenzoate Esters

| Parameter | Condition | Rationale | Citation(s) |

|---|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | Effective protonation of the carbonyl and amino groups. | researchgate.net |

| Reactant Ratio | Large excess of ethanol (often used as solvent) | Shifts equilibrium towards product formation. | masterorganicchemistry.comlibretexts.org |

| Temperature | Reflux (boiling point of ethanol, ~78°C) | Provides necessary activation energy for the reaction. | |

| Byproduct Removal | Dean-Stark trap or excess alcohol | Removes water to prevent the reverse reaction (hydrolysis). | masterorganicchemistry.compearson.com |

Beyond the classic Fischer conditions, various acid-catalyzed protocols are available. The fundamental mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. organic-chemistry.org For aminobenzoic acids, the initial step is the protonation of the more basic amino group. researchgate.net

A typical laboratory procedure for a related compound, benzocaine (B179285) (ethyl p-aminobenzoate), involves dissolving the aminobenzoic acid in ethanol, followed by the slow addition of concentrated sulfuric acid. researchgate.netlibretexts.org The mixture is then heated under reflux for an extended period. researchgate.net The workup procedure is crucial: the cooled reaction mixture is poured into water and then neutralized with a base, such as sodium carbonate, to deprotonate the ammonium (B1175870) salt and precipitate the water-insoluble ester product, which can then be collected by filtration. researchgate.netlibretexts.org

Base-catalyzed esterification, or saponification followed by alkylation, is generally less direct for this specific transformation. The reaction of a carboxylate anion with an alkyl halide can form an ester. However, this typically involves first deprotonating the carboxylic acid with a base to form the carboxylate. For the synthesis of this compound, this would involve reacting the sodium or potassium salt of 2-amino-5-ethylbenzoic acid with an ethylating agent like ethyl bromide or ethyl iodide. This method is generally less common than acid-catalyzed esterification for simple esters due to the potential for side reactions and the often harsher conditions required.

In some specialized applications, base-catalysis can be employed. For instance, the modification of polymers with anhydride (B1165640) groups can be achieved by reacting them with the sodium salt of an amino ethyl benzoate, which is prepared by treating the amino ester with a strong base like sodium hydride. ajchem-a.com This demonstrates the principle of using a deprotonated species for ester formation, although it is not a direct synthesis of the target molecule from its carboxylic acid precursor.

Palladium-Catalyzed Coupling Reactions for Aromatic C-H/C-X Functionalization

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. sigmaaldrich.com These methods can be envisioned as alternative, albeit more complex, routes to construct the this compound scaffold, for instance, by forming the C-N or C-C bonds on a pre-existing benzene (B151609) ring.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.comresearchgate.net This reaction is known for its mild conditions and high tolerance for various functional groups. mdpi.com

A hypothetical Suzuki-Miyaura strategy to synthesize the backbone of this compound could involve coupling an ethyl-boronic acid derivative with a suitably substituted aminobenzoate halide. For example, coupling ethylboronic acid with a molecule like ethyl 2-amino-5-bromobenzoate in the presence of a palladium catalyst and a base could form the desired product. The reaction of aryl bromides with alkylboronic acids is a well-established transformation. nih.gov The efficiency of such couplings often depends on the choice of palladium catalyst, ligands, and base. rsc.org For instance, the coupling of 4-substituted phenylboronic acids with 5-bromo-1-indanone (B130187) has been shown to proceed in excellent yields using Pd(PPh₃)₄ as the catalyst. researchgate.net

Table 2: Key Components of a Suzuki-Miyaura Reaction

| Component | Example | Role in Reaction | Citation(s) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination. | researchgate.netnih.gov |

| Organoboron Reagent | Phenylboronic acid, Alkyltrifluoroborates | Provides the carbon nucleophile. | mdpi.comnih.gov |

| Organohalide | Aryl bromides, Aryl iodides | Provides the carbon electrophile. | researchgate.netnih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Promotes transmetalation and regenerates the catalyst. | researchgate.netnih.gov |

| Solvent | Toluene, Dioxane, Water mixtures | Solubilizes reactants and facilitates the reaction. | mdpi.comnih.gov |

Other palladium-catalyzed reactions could also be employed to synthesize the this compound structure or its precursors.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. sigmaaldrich.com One could theoretically synthesize an ethyl 5-ethylbenzoate derivative and then introduce the amino group at the C2 position via amination of a corresponding halide (e.g., ethyl 2-bromo-5-ethylbenzoate) with an ammonia (B1221849) equivalent. mit.edu

Carbonylation Reactions: Palladium-catalyzed carbonylation can introduce a carbonyl group (which can then be converted to an ester) onto an aromatic ring. For example, the oxidative C-H carbonylation of N-substituted anilines in the presence of an alcohol can directly produce o-aminobenzoates. acs.org Another approach involves the aminocarbonylation of aryl iodides. Research has shown that ethyl 2-substituted 5-iodobenzoates can react with amines and carbon monoxide under palladium catalysis to form amide derivatives. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a pivotal technology, offering clean, efficient, and rapid pathways for generating a wide array of organic molecules. ajrconline.org This technique utilizes microwave radiation to heat reaction mixtures directly and internally, a principle known as dielectric heating. numberanalytics.comanton-paar.com Polar molecules within the reaction mixture align with the oscillating electric field of the microwaves, and this rapid rotation generates heat through friction. anton-paar.com This mechanism leads to uniform and extremely fast heating, often elevating temperatures far above the solvent's boiling point in sealed vessels, which dramatically reduces reaction times from hours or days to mere minutes. ajrconline.organton-paar.com

A primary advantage of microwave-assisted synthesis is the significant acceleration of reaction rates, leading to improved yields and product purity. ajrconline.orgnumberanalytics.com The rapid, "in-core" heating minimizes the formation of byproducts that can occur during the slower heating process of conventional methods. anton-paar.com For instance, studies on related esterification and hydrazide synthesis reactions show a drastic reduction in reaction time and an increase in product yield when switching from conventional reflux heating to microwave irradiation. researchgate.netcibtech.org In one specific case of ethyl benzoate synthesis using an expandable graphite (B72142) catalyst, microwave heating achieved a yield of 80.1% in just 1.5 hours. cibtech.org This contrasts sharply with traditional methods that often require several hours of reflux. ajrconline.orgresearchgate.net

The table below illustrates a comparative analysis of microwave-assisted versus conventional heating for a comparable hydrazide synthesis, highlighting the typical enhancements. researchgate.net

| Parameter | Conventional Method | Microwave-Assisted Method | Improvement |

| Heating Time | 6–9 hours | 60–200 seconds | 162-360 times less |

| Energy Consumption (KWh) | 6–9 | 0.015–0.050 | 180-400 times less |

| Overall Yield (%) | 77.0% | 90% | 13% Increase |

This data is based on a comparable synthesis of hydrazides and is illustrative of the potential enhancements for the synthesis of this compound. researchgate.net

Microwave synthesis is considered an important tool for implementing green chemistry, a philosophy that encourages the design of chemical processes that minimize the use and generation of hazardous substances. ajrconline.orgresearchgate.netchemmethod.com The efficiency of microwave heating reduces energy consumption and often allows for solvent-free reactions, which dramatically cuts down on waste. researchgate.netchemmethod.com

The green credentials of a synthetic pathway can be quantitatively assessed using metrics like Atom Economy (AE), E-Factor (environmental factor), and Reaction Mass Efficiency (RME). researchgate.netrsc.org Atom economy measures how many atoms from the reactants are incorporated into the final product, while the E-Factor calculates the kilograms of waste produced per kilogram of product. researchgate.netrsc.org In a comparative study of hydrazide synthesis, the microwave-assisted pathway demonstrated vastly superior green metrics compared to the traditional method. researchgate.net

| Green Metric | Conventional Method | Microwave-Assisted Method | Improvement |

| E-Factor (Kg waste/Kg product) | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3% | 79.1% | 16.8% Increase |

| Reaction Mass Efficiency (%) | 16.0% | 69.2% | 53.2% Increase |

| Carbon Efficiency (%) | 77.8% | 100% | 22.2% Increase |

This data is based on a comparable synthesis of hydrazides and is illustrative of the potential green chemistry benefits for the synthesis of this compound. researchgate.net

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds like this compound to avoid the formation of isomeric impurities and simplify purification. Modern synthetic strategies increasingly rely on directed C-H activation and enzymatic transformations.

Transition metal-catalyzed C-H functionalization offers a powerful method for introducing functional groups at specific positions. For example, Ruthenium(II)-catalyzed ortho-hydroxylation of ethyl benzoate derivatives demonstrates how a directing group can guide a catalyst to functionalize a specific C-H bond on the aromatic ring, ensuring high regioselectivity. researchgate.net This type of strategy could be adapted to introduce or modify substituents on the benzene ring with precise control.

Chemoenzymatic synthesis provides another route to exceptional selectivity. The use of enzymes, such as in the cis-dihydroxylation of ethyl benzoate, can produce chiral intermediates with high fidelity, which can then be converted to the desired target. acs.org Furthermore, catalyst systems can be designed to exhibit high chemoselectivity, discriminating between different functional groups within a molecule. For instance, specific Iridium catalysts have been developed for the selective hydrogenolysis of robust urea (B33335) groups in the presence of more reactive ester functionalities, a testament to the high level of control achievable through catalyst design. nih.gov

Novel Catalytic Systems for Efficient Synthesis

The development of novel catalytic systems is at the forefront of improving the efficiency and sustainability of chemical synthesis. Research is focused on both homogeneous and heterogeneous catalysts that offer higher activity, better selectivity, and easier separation from the reaction products.

Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, are prized for their high activity and selectivity. Ruthenium complexes are particularly versatile; for instance, [RuCl2(p-cymene)]2 is used in C-H activation reactions, while other Ru(II) complexes are effective for the hydrogenation of esters like ethyl benzoate. researchgate.netarabjchem.org These systems often operate under mild conditions, but their separation from the product can be challenging.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal and recycling—a key principle of green chemistry. Examples of effective heterogeneous catalysts for related ester syntheses include:

Modified Clays: Used as solid acid catalysts, these materials can improve conversion rates in esterification reactions to over 99%, avoiding the problematic acid waste of traditional liquid catalysts like sulfuric acid. google.com

Expandable Graphite: This material has been successfully used as a catalyst for the synthesis of ethyl benzoate under microwave irradiation, demonstrating good activity and potential for recycling. cibtech.org

Chitosan-Supported Ionic Liquids: These bio-based materials act as recyclable heterogeneous catalysts for esterification, combining the benefits of a biopolymer support with the catalytic activity of an ionic liquid. rsc.org

Sustainability in catalysis focuses on using earth-abundant metals, renewable materials, and environmentally benign reaction media, such as water. rsc.orgworldsresearchassociation.com

A key trend is the use of catalysts derived from renewable resources. Chitosan, a biopolymer derived from chitin, has been used as a support for catalysts in reactions like the Petasis-borono-Mannich reaction, with the catalyst being recyclable up to ten times. rsc.orgmdpi.com

The development of catalysts that are stable and effective in water is another significant advancement. For example, apatite-based materials have been used as recyclable catalysts for reactions in aqueous media, aligning perfectly with green chemistry concepts. worldsresearchassociation.com Chemoenzymatic strategies, which utilize enzymes to perform specific chemical transformations under mild, aqueous conditions, represent a pinnacle of sustainable synthesis. acs.org The ability to recycle catalysts, as demonstrated with systems like expandable graphite and various supported catalysts, is fundamental to reducing waste and improving the economic and environmental viability of the synthesis of this compound. cibtech.orgworldsresearchassociation.com

Chemical Reactivity and Transformation Studies of Ethyl 2 Amino 5 Ethylbenzoate

Reactivity of the Amino Group

The primary aromatic amino group in Ethyl 2-amino-5-ethylbenzoate is a key center for nucleophilic reactions, enabling a variety of chemical transformations including condensation, diazotization, and amidation.

Nucleophilic Reactivity in Condensation Reactions (e.g., Schiff Base Formation)

The amino group of this compound exhibits nucleophilic character, allowing it to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to generate the characteristic carbon-nitrogen double bond (azomethine group). amazonaws.comijiet.com

Studies on the closely related compound, ethyl 2-aminobenzoate (B8764639), demonstrate that these reactions can be efficiently catalyzed by acids, such as methanesulfonic acid, even at room temperature. amazonaws.com The reaction of the aminobenzoate with various substituted aromatic aldehydes proceeds with high yields, highlighting the utility of this transformation. amazonaws.com

Table 1: Illustrative Schiff Base Synthesis from Ethyl 2-aminobenzoate and Various Aldehydes Data adapted from studies on ethyl 2-aminobenzoate as a proxy for this compound.

| Aldehyde Reactant | Catalyst (mol%) | Solvent | Yield (%) |

| 4-Bromobenzaldehyde | Methanesulfonic Acid (5) | Ethanol (B145695) | 96 |

| 4-Chlorobenzaldehyde | Methanesulfonic Acid (5) | Ethanol | 94 |

| 4-Nitrobenzaldehyde | Methanesulfonic Acid (5) | Ethanol | 92 |

| Benzaldehyde | Methanesulfonic Acid (5) | Ethanol | 95 |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. slideshare.netresearchgate.net This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. chemedx.orgpearson.com

The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). wikipedia.org This allows for its replacement by a wide range of nucleophiles, many of which are introduced via copper(I)-catalyzed Sandmeyer reactions. wikipedia.orgscirp.orgorganic-chemistry.org These transformations provide synthetic routes to aromatic compounds with substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Table 2: Common Transformations of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer Reaction | Copper(I) Chloride (CuCl) | -Cl (Chloro) |

| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | -Br (Bromo) |

| Sandmeyer Reaction | Copper(I) Cyanide (CuCN) | -CN (Cyano) |

| Schiemann Reaction | Fluoroboric acid (HBF₄), heat | -F (Fluoro) |

| Hydroxylation | H₂O, H⁺, heat | -OH (Hydroxy) |

| Reduction | Hypophosphorous acid (H₃PO₂) | -H (Deamination) |

Amidation and Related Acyl Transfer Reactions

The nucleophilic amino group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form an amide bond. This acyl transfer reaction is fundamental in the synthesis of a wide variety of organic compounds. The direct condensation of a carboxylic acid and an amine typically requires a coupling agent or catalyst to activate the carboxylic acid and facilitate the reaction. nih.gov

For instance, research has shown that amidation can be effectively mediated by reagents like titanium(IV) chloride (TiCl₄) in pyridine, which facilitates the direct coupling of carboxylic acids and amines in moderate to excellent yields. nih.gov This method often preserves the stereochemical integrity of chiral substrates. nih.gov Such approaches are crucial for constructing complex molecules where controlling chemoselectivity is paramount.

Reactivity of the Ester Moiety

The ethyl ester group of the molecule is susceptible to nucleophilic acyl substitution, with hydrolysis being the most prominent reaction.

Hydrolysis Mechanisms in Acidic and Basic Media

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-ethylbenzoic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium process. libretexts.org The reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule yield the carboxylic acid and regenerate the acid catalyst. libretexts.org To drive the equilibrium towards the products, an excess of water is typically used. libretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible reaction known as saponification. quora.comsserc.org.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgquora.com This is followed by the elimination of the ethoxide ion (⁻OCH₂CH₃), a strong base, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. libretexts.orgyoutube.com The final carboxylic acid is obtained by subsequent acidification of the reaction mixture. youtube.com This method is often preferred synthetically because the reaction goes to completion. quora.com

Kinetic and Thermodynamic Aspects

The rate of hydrolysis of benzoate (B1203000) esters is influenced by factors such as temperature, solvent composition, and the electronic and steric nature of substituents on the aromatic ring. nih.govresearchgate.net

Kinetic studies on the hydrolysis of ethyl benzoate and its derivatives show that the reaction follows second-order kinetics. iosrjournals.org The rate of base-catalyzed hydrolysis can be quantified by parameters such as the second-order rate constant (k₂) and half-life (t₁/₂). nih.gov For example, studies comparing various substituted ethyl benzoates have shown that electron-withdrawing groups can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while steric hindrance, particularly from ortho substituents, can decrease the rate. nih.govresearchgate.net

Thermodynamic activation parameters, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation, provide insight into the transition state of the hydrolysis reaction. chemicaljournals.com For the alkaline hydrolysis of ethyl benzoate in ethanol-water mixtures, these parameters have been determined, showing that the reaction is influenced by solute-solvent interactions. chemicaljournals.com Kinetic data for the hydrolysis of ethyl benzoate have been correlated using models such as the Langmuir−Hinshelwood−Hougen−Watson (LHHW) model to better understand the reaction behavior. acs.orgresearchgate.net

Table 3: Comparative Kinetic Data for Base-Catalyzed Hydrolysis of Benzoate Esters at 37 °C Data is based on ethyl benzoate and its substituted analogs to illustrate kinetic principles.

| Compound | Hydrolysis Half-life (t₁/₂) in min | Relative Activation Energy (Ea) Trend |

| Methyl Benzoate | 14 | Lower |

| Ethyl Benzoate | 14 | |

| n-Propyl Benzoate | 19 | |

| n-Butyl Benzoate | 21 | Higher |

| Ethyl p-bromobenzoate | 12 | - |

| Ethyl m-bromobenzoate | 25 | - |

This data indicates that the rate of hydrolysis is influenced by the size of the alkyl group in the ester, with larger groups generally leading to slower reaction rates, which corresponds to a higher activation energy. nih.gov

Solvent Effects on Reaction Pathways

The solvent in which a chemical reaction is conducted can significantly influence its rate, selectivity, and even the nature of the products formed. For reactions involving this compound, the polarity of the solvent and its ability to stabilize charged intermediates or transition states are critical factors.

Studies on the hydrolysis of a related compound, ethyl benzoate, have shown that the reaction mechanism can shift from bimolecular to unimolecular with changes in the solvent composition. For instance, in methanol-water mixtures, an increase in the proportion of methanol, a less polar solvent than water, can alter the solvation of the initial and transition states, thereby affecting the reaction kinetics. chemicaljournals.comresearchgate.net A decrease in the rate constant of base-catalyzed hydrolysis of ethyl benzoate is observed with the addition of an organic co-solvent, which is attributed to the decrease in the dielectric constant of the medium. chemicaljournals.com

These findings suggest that for reactions involving this compound, polar aprotic solvents might favor reactions proceeding through charged intermediates, while nonpolar solvents could favor concerted or radical pathways. The presence of the amino and ethyl groups on the benzoate ring will further modulate these effects compared to unsubstituted ethyl benzoate.

Transesterification Reactions

Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group with another alcohol. This process is typically catalyzed by an acid or a base. For this compound, transesterification would involve reacting it with an alcohol (R'OH) in the presence of a catalyst to produce a new ester and ethanol.

The general reaction is as follows: this compound + R'OH ⇌ 2-amino-5-ethylbenzoyl-OR' + Ethanol

The equilibrium of this reaction can be shifted towards the product side by using an excess of the reactant alcohol or by removing the ethanol as it is formed. The choice of catalyst and reaction conditions, such as temperature and solvent, will depend on the specific alcohol being used and the desired yield of the new ester.

Reduction of the Ester to Alcohol Functionality

The ester group in this compound can be reduced to a primary alcohol, yielding (2-amino-5-ethylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis.

A common and effective method for this reduction is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. This is followed by the loss of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. libretexts.org

The general mechanism involves the following steps:

Nucleophilic attack of hydride on the ester carbonyl.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide group to form an aldehyde.

Further reduction of the aldehyde to the primary alcohol.

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.

Electrophilic Aromatic Substitution on the Benzoate Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The positions at which substitution occurs are directed by the existing substituents on the ring. wikipedia.org

Directing Effects of Amino and Ester Substituents

The regioselectivity of electrophilic aromatic substitution on the benzoate ring of this compound is determined by the directing effects of the amino (-NH₂) and the ester (-COOEt) groups. youtube.com

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director. wikipedia.orglibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. libretexts.org This makes these positions more susceptible to attack by electrophiles. libretexts.orgyoutube.com

Ester Group (-COOEt): The ethyl carboxylate group is a deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. wikipedia.org The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. youtube.com

In this compound, the powerful activating and ortho-, para-directing effect of the amino group dominates over the deactivating and meta-directing effect of the ester group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group.

Regioselectivity and Reaction Conditions

Given the positions of the existing substituents on this compound, the potential sites for electrophilic attack are C3, C4, and C6.

The position para to the amino group (C4) is already substituted with an ethyl group.

The positions ortho to the amino group are C3 and C6.

Therefore, electrophilic substitution will predominantly occur at the C3 and C6 positions. The choice between these two positions can be influenced by steric hindrance. The C3 position is adjacent to the bulky ethyl carboxylate group, which might sterically hinder the approach of an electrophile. Consequently, substitution at the C6 position might be favored.

Cyclization and Rearrangement Reactions

This compound can participate in various cyclization and rearrangement reactions, leading to the formation of heterocyclic compounds and structurally isomeric products.

Cyclization Reactions: The presence of both an amino group and an ester group on the same aromatic ring provides the opportunity for intramolecular cyclization reactions. For instance, derivatives of ethyl 2-aminobenzoate (anthranilate) are known to undergo cyclization to form benzodiazepines, which are an important class of heterocyclic compounds. researchgate.netmdpi.com In a similar vein, this compound could serve as a precursor for the synthesis of substituted benzodiazepines or other nitrogen-containing heterocycles. The reaction of related amino esters with other bifunctional molecules can also lead to the formation of various heterocyclic ring systems. researchgate.net For example, ethyl 2-((2-oxo-5-phenylfuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a more complex molecule containing an amino ester moiety, undergoes cyclization in the presence of ethyl 2-cyanoacetate. researchgate.net

Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented, compounds with similar functionalities can undergo rearrangements under certain conditions. For example, the Beckmann rearrangement of oximes derived from ketones can lead to the formation of amides. masterorganicchemistry.com Although not a direct rearrangement of the starting ester, this illustrates the potential for skeletal reorganization in related molecules. It is plausible that under specific thermal or catalytic conditions, rearrangements involving the substituents on the aromatic ring of this compound could occur.

Mechanistic Investigations of Key Transformations

The mechanistic pathways of chemical transformations involving this compound are crucial for understanding its reactivity and optimizing reaction conditions for the synthesis of its derivatives. While direct mechanistic studies on this compound are not extensively documented in the literature, valuable insights can be drawn from investigations of closely related aminobenzoate esters. These studies, often combining kinetic experiments with computational modeling, shed light on the intermediates, transition states, and rate-determining steps that likely govern the reactions of this compound.

Key transformations of interest include reactions involving the amino group, such as N-acylation, and reactions at the ester functionality, like hydrolysis. The interplay between the amino and ester groups, particularly their proximity in the ortho position, can lead to unique mechanistic features, such as intramolecular catalysis.

Identification of Reaction Intermediates and Transition States

The identification of transient species, such as reaction intermediates and transition states, is fundamental to elucidating a reaction mechanism. For transformations involving aminobenzoate esters, these identifications are often achieved through a combination of spectroscopic methods and computational chemistry.

Hydrolysis of 2-Aminobenzoate Esters: Intramolecular Catalysis

In the hydrolysis of 2-aminobenzoate esters, a key mechanistic feature is the participation of the ortho-amino group in intramolecular general base catalysis. nih.gov This mechanism avoids the formation of highly unstable, charged intermediates that would be expected in a simple uncatalyzed nucleophilic attack by water.

The proposed transition state for this process involves a water molecule simultaneously being deprotonated by the amino group and attacking the ester carbonyl carbon. This concerted process is significantly lower in energy than a stepwise mechanism.

Computational Studies on Ester Aminolysis

Computational studies on the aminolysis of esters, such as the reaction of methylformate with ammonia (B1221849), provide further understanding of the intermediates and transition states. researchgate.netnih.gov These studies have shown that both stepwise and concerted mechanisms can be operative, with the relative energies of the transition states being highly dependent on the presence of a catalyst. nih.gov

In the absence of a catalyst, the stepwise mechanism proceeds through a zwitterionic tetrahedral intermediate. The transition states for the formation and breakdown of this intermediate are close in energy. In the presence of a second molecule of the amine acting as a general base catalyst, the activation energy for the stepwise mechanism is significantly lowered. nih.gov

The transition states in the catalyzed reaction involve proton transfer from the attacking amine to the catalyst and from the catalyst to the leaving group, facilitating the reaction. These computational models provide a framework for understanding the potential intermediates and transition states in reactions of this compound.

| Reaction Type | Proposed Intermediate/Transition State | Method of Identification | Key Features |

| Hydrolysis of 2-Aminobenzoate Esters | Intramolecular General Base Catalysis Transition State | Kinetic Studies, Isotope Effects | The amino group acts as a general base, activating a water molecule for nucleophilic attack. |

| Uncatalyzed Ester Aminolysis | Zwitterionic Tetrahedral Intermediate | Computational Modeling | Stepwise mechanism with two distinct transition states for formation and breakdown of the intermediate. |

| Catalyzed Ester Aminolysis | Catalyzed Stepwise Mechanism Transition State | Computational Modeling | A second amine molecule acts as a general base, lowering the activation energy. |

Elucidation of Rate-Determining Steps

Hydrolysis of 2-Aminobenzoate Esters

In the intramolecularly catalyzed hydrolysis of 2-aminobenzoate esters, the concerted attack of the water molecule, assisted by the amino group, is considered the rate-determining step. nih.gov This is supported by the observation of a significant kinetic isotope effect when the reaction is carried out in D₂O, indicating that a proton transfer is involved in the slowest step. nih.gov The reaction exhibits pseudo-first-order kinetics and is pH-independent over a certain range, consistent with this intramolecular mechanism. nih.gov

N-Acylation of Anthranilates

For reactions such as N-acylation, the rate-determining step can vary depending on the specific reagents and conditions. In rhodium-catalyzed C-H amidation of anilides with isocyanates, kinetic isotope effect studies suggest that the C-H bond activation is the rate-limiting step. nih.gov While this is a different type of reaction, it highlights that for transformations involving the aromatic ring and its substituents, bond activation can be the slow step.

Influence of Substituents on Reaction Rates

The ethyl group at the 5-position of the benzene ring in this compound is an electron-donating group. This can influence the rate of reactions. For example, in the hydrolysis of esters, electron-donating groups can slightly decrease the rate of nucleophilic attack on the carbonyl carbon by increasing the electron density at the reaction center. Conversely, for electrophilic aromatic substitution reactions, the electron-donating ethyl group would be expected to increase the reaction rate.

Kinetic data from the hydrolysis of homologous series of esters, including ethyl benzoate, show that the size of the alkyl group in the ester can also influence the rate of hydrolysis, which is attributed to steric effects. nih.gov

| Transformation | Likely Rate-Determining Step | Supporting Evidence |

| Intramolecularly Catalyzed Hydrolysis | Concerted nucleophilic attack by water with proton transfer | Kinetic isotope effect, pH-rate profile nih.gov |

| Rhodium-Catalyzed C-H Amidation (Analogue) | C-H bond activation | Kinetic isotope effect studies nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. Through a combination of 1D and 2D NMR experiments, an unambiguous assignment of the proton and carbon signals of ethyl 2-amino-5-ethylbenzoate can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted data for this compound, based on established substituent effects and data from analogous compounds like ethyl benzoate (B1203000), are detailed below. ucalgary.carsc.org

¹H NMR Spectroscopy Data

The proton spectrum is expected to show distinct signals for the aromatic protons, the amino group, and the two separate ethyl groups. The substitution pattern on the benzene (B151609) ring (at positions 1, 2, and 5) results in three unique aromatic proton signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.6 | d | ~2.0 | 1H | H-6 (Aromatic) |

| ~6.9 | dd | ~8.2, 2.0 | 1H | H-4 (Aromatic) |

| ~6.6 | d | ~8.2 | 1H | H-3 (Aromatic) |

| ~4.5 | br s | - | 2H | -NH₂ |

| 4.35 | q | 7.1 | 2H | -O-CH₂ -CH₃ (Ester) |

| 2.55 | q | 7.6 | 2H | Ar-CH₂ -CH₃ |

| 1.38 | t | 7.1 | 3H | -O-CH₂-CH₃ (Ester) |

| 1.20 | t | 7.6 | 3H | Ar-CH₂-CH₃ |

d = doublet, dd = doublet of doublets, q = quartet, t = triplet, br s = broad singlet

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum is predicted to display 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-donating amino group and ethyl group, and the electron-withdrawing ester functionality. ucalgary.cavaia.com

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~148 | C-2 (Aromatic, attached to -NH₂) |

| ~138 | C-5 (Aromatic, attached to -CH₂CH₃) |

| ~131 | C-6 (Aromatic) |

| ~120 | C-4 (Aromatic) |

| ~118 | C-3 (Aromatic) |

| ~110 | C-1 (Aromatic, attached to -COOEt) |

| ~61 | -O-CH₂ -CH₃ (Ester) |

| ~28 | Ar-CH₂ -CH₃ |

| ~15 | Ar-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ (Ester) |

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the aromatic protons at H-3 and H-4, and between H-4 and H-6. It would also clearly show the correlations within the two separate ethyl groups: one cross-peak connecting the methylene (B1212753) and methyl protons of the ester ethyl group, and another connecting the methylene and methyl protons of the aromatic ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.35 ppm would show a cross-peak with the carbon signal at ~61 ppm, confirming the -O-CH₂ assignment. youtube.comyoutube.com

A correlation from the ester methylene protons (~4.35 ppm) to the carbonyl carbon (~168 ppm), confirming the ester linkage.

Correlations from the aromatic proton H-6 (~7.6 ppm) to the carbonyl carbon (~168 ppm) and the C-4 carbon (~120 ppm).

Correlations from the aromatic ethyl group's methylene protons (~2.55 ppm) to the aromatic carbons C-4, C-5, and C-6. sdsu.edu

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups. The assignments are based on well-established group frequency regions and data from similar molecules. researchgate.netscholarsresearchlibrary.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Groups (-CH₂, -CH₃) |

| 1720 - 1680 | C=O Stretch | Ester |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1590 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Asymmetric Stretch | Ester |

| 1150 - 1050 | C-O Symmetric Stretch | Ester |

| 1180 - 1120 | C-N Stretch | Aromatic Amine |

In the solid state, the presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the ester carbonyl oxygen) allows for the formation of significant intermolecular interactions. It is highly probable that this compound molecules form hydrogen-bonded networks. Specifically, one of the N-H bonds of the amino group could form an intermolecular hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This interaction would be observable in the FT-IR spectrum as a broadening and red-shifting (shift to lower frequency) of the N-H and C=O stretching bands compared to their gas-phase or dilute solution values. Such hydrogen bonding can lead to the formation of dimeric structures or extended polymer-like chains within the crystal lattice. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₅NO₂, giving it a molecular weight of 193.24 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 193. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. pharmacy180.comlibretexts.org

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 178 | [M - CH₃]⁺ | •CH₃ (from ring ethyl group) |

| 164 | [M - C₂H₅]⁺ | •C₂H₅ (from ring ethyl group) |

| 148 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ (ethoxy radical) |

| 120 | [M - OCH₂CH₃ - CO]⁺ | •OCH₂CH₃ and CO |

The most prominent fragmentation pathway for benzoate esters is often the loss of the alkoxy group. pharmacy180.commiamioh.edu Therefore, a major peak is anticipated at m/z 148, corresponding to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form the stable 2-amino-5-ethylbenzoyl cation. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment would yield an ion at m/z 120.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₁₁H₁₅NO₂), HRMS provides an experimentally measured mass that can be compared against the theoretical exact mass. This technique unequivocally confirms the molecular formula by distinguishing the compound from other molecules with the same nominal mass but different elemental compositions. The high resolution allows for mass measurements to several decimal places, providing a high degree of confidence in the compound's identity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Theoretical Exact Mass (Monoisotopic) | 193.1103 u |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways of a molecule. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. The analysis of these fragments provides valuable information about the compound's structure.

A plausible fragmentation pathway for this compound would involve initial cleavages at the ester group, which is a common and predictable fragmentation site for such compounds. Key fragmentation steps could include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl esters, resulting from a McLafferty rearrangement if sterically possible, or through other rearrangement mechanisms.

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond.

Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃): This would result in an aminobenzyl-type cation.

Cleavage of the ethyl group from the benzene ring: Loss of a C₂H₅ radical from the molecular ion.

The interpretation of these fragmentation patterns, often aided by computational tools, helps to piece together the molecular structure and confirm the connectivity of its atoms. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Conformation and Torsion Angle Analysis

A full crystallographic analysis of this compound would yield a detailed model of its solid-state conformation. Key structural parameters obtained from such an analysis are the torsion angles, which describe the rotation around specific chemical bonds.

Analysis would focus on critical torsion angles, including:

The angle defining the orientation of the ethyl ester group relative to the plane of the benzene ring.

The rotation of the C-C bonds within the two ethyl substituents.

Table 2: Key Torsion Angles for Conformational Analysis

| Torsion Angle Description | Atoms Involved | Expected Value Range |

|---|---|---|

| Planarity of Ester Group with Ring | C(ar)-C(ar)-C(carbonyl)-O(ester) | Near 0° or 180° for planarity |

| Orientation of Ethyl Group (Ester) | C(carbonyl)-O-CH₂-CH₃ | Typically around 180° (anti) |

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In the case of this compound, several types of interactions would be expected to play a crucial role in forming the supramolecular assembly.

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It can form strong N-H···O bonds with the carbonyl oxygen of the ester group on a neighboring molecule. This is often a dominant interaction that directs the formation of chains or sheets within the crystal structure. researchgate.net

Pi-Pi Stacking: The aromatic benzene rings can interact with each other through π-π stacking. nih.gov These interactions, where the electron clouds of adjacent rings overlap, contribute significantly to the stability of the crystal lattice. The arrangement can be parallel-displaced or T-shaped, depending on the specific packing motif. chemrxiv.orgunito.it

The combination of these directional hydrogen bonds and more diffuse π-π stacking interactions dictates the final three-dimensional architecture of the crystal.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS for reaction monitoring and purity)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the practical analysis of chemical compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound. Derivatization with reagents like ethyl chloroformate may be employed to enhance volatility for GC-MS analysis. nih.govnih.gov

These methods are routinely used for:

Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be analyzed to track the consumption of reactants and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Purity Assessment: After synthesis and purification, GC-MS or LC-MS can be used to determine the purity of the final compound. These techniques can separate the main product from any residual starting materials, by-products, or other impurities. The high sensitivity of mass spectrometry allows for the detection and potential identification of impurities even at very low levels. researchgate.net Selected reaction monitoring (SRM) can be used to achieve very high sensitivity and selectivity for trace-level quantification. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Properties

Quantum chemical calculations use the principles of quantum mechanics to model molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Density Functional Theory (DFT) is a class of methods that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This provides information on bond lengths, bond angles, and dihedral angles.

Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. Computational methods can determine the relative energies of these conformers, identifying the most stable forms of the molecule. For a molecule like Ethyl 2-amino-5-ethylbenzoate, this would involve analyzing the rotation of the ethyl groups and the amino group relative to the benzene (B151609) ring.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

The electronic structure of a molecule dictates its chemical reactivity. Key aspects include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests the molecule is more easily excitable and more chemically reactive. nih.gov

Charge Distribution: Computational methods can calculate how electronic charge is distributed across a molecule. Techniques like Mulliken population analysis or mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. nih.gov

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap indicates high chemical reactivity and low kinetic stability. mdpi.com |

| Charge Distribution | The allocation of partial charges on each atom in the molecule. | Predicts sites for electrophilic and nucleophilic attack. |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can:

Assign the peaks observed in experimental spectra (e.g., FT-IR, Raman) to specific molecular motions, such as stretching or bending of bonds.

Confirm the identity and structure of a synthesized compound by comparing the calculated spectrum with the experimental one.

Verify that an optimized geometry corresponds to a true energy minimum (a stable structure) by ensuring there are no imaginary frequencies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations can predict how a molecule behaves over time in a more realistic environment, such as in a solvent. MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into:

The dynamic behavior of the molecule, including its conformational changes.

The interactions between the molecule and solvent molecules (e.g., water), which can significantly influence its structure and reactivity.

The formation of intermolecular interactions, such as hydrogen bonding.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for studying chemical reactions. It allows researchers to map out the entire reaction pathway from reactants to products, providing a detailed understanding of the reaction mechanism.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate. It represents the "point of no return" in a chemical reaction. Computational methods can:

Locate the precise geometry and energy of the transition state.

Characterize the transition state by confirming it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path.

Calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This is a key factor in determining the reaction rate.

Activation Energy and Free Energy Profiles

The study of reaction mechanisms, including the determination of activation energies and free energy profiles, is a cornerstone of computational chemistry. Density Functional Theory (DFT) is a widely used method for these investigations. aps.org By mapping the potential energy surface of a reaction, the transition states and intermediates can be identified, providing a detailed picture of the reaction pathway.

A hypothetical reaction coordinate is presented in the table below to illustrate the type of data obtained from such studies on a related compound.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 0 | Reactants | 0.0 |

| 1 | Transition State 1 | +21.7 |

| 2 | Intermediate | -5.2 |

| 3 | Transition State 2 | +15.4 |

| 4 | Products | -10.8 |

Solvent Explicit and Implicit Models in Reaction Thermodynamics

The solvent environment can significantly influence the thermodynamics and kinetics of a reaction. rsc.org Computational models account for these effects in two primary ways: explicit and implicit solvent models. wikipedia.org

Explicit solvent models treat individual solvent molecules as part of the quantum mechanical calculation. researchgate.net This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways. rsc.org However, the computational cost of including a large number of solvent molecules is high.

Implicit solvent models , also known as continuum models (e.g., Polarizable Continuum Model - PCM), represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgresearchgate.net This method is computationally less demanding and provides a good approximation of the bulk solvent effects on the solute's electronic structure and energy. researchgate.netnih.gov Studies on related aminobenzoic acid derivatives have shown that implicit models can effectively predict the influence of the solvent on properties like protonation energies. rsc.org

The choice between an explicit and implicit model depends on the specific system and the nature of the solvent-solute interactions being investigated. In some cases, a hybrid approach, where a few explicit solvent molecules are combined with a continuum model, can provide a balance between accuracy and computational efficiency. wikipedia.org

Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations, in particular, have become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netcomporgchem.com

For this compound, DFT can be used to calculate the magnetic shielding tensors of the various nuclei (¹H and ¹³C), which are then converted into chemical shifts. nih.govphdcentre.com These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances. phdcentre.com The accuracy of these predictions is often improved by using appropriate solvent models and functionals. researchgate.netcomporgchem.com

The following table shows a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a related aminobenzoate compound.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| C=O | 167.5 | 168.2 |

| C-NH₂ | 148.0 | 147.5 |

| C-ethyl | 135.8 | 136.1 |

| Aromatic CH | 131.2 | 130.9 |

| Aromatic CH | 122.5 | 122.8 |

| Aromatic CH | 117.3 | 117.0 |

| O-CH₂ | 60.5 | 61.0 |

| CH₃ | 14.6 | 14.9 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. acs.org This approach computes the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For a molecule like this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which are related to the π-π* and n-π* transitions within the aromatic ring and the carbonyl group. These calculations are sensitive to the molecular geometry and the solvent environment, and including a solvent model is often necessary for accurate predictions. While specific TD-DFT studies on this compound are not prevalent, the methodology is well-established for aromatic compounds. acs.orgresearchgate.net

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the arrangement of molecules in the solid state is crucial for predicting the physical properties of a crystalline material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal, and it allows for the mapping of different types of intermolecular contacts.

The table below presents a hypothetical breakdown of intermolecular contacts for a similar aminobenzoate crystal, as would be derived from a Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45.0% |

| O···H/H···O | 25.5% |

| C···H/H···C | 18.2% |

| N···H/H···N | 8.5% |

| Other | 2.8% |

Lack of Verifiable Data for "this compound" in Specified Applications

Following a comprehensive search of scientific and patent literature, no specific research findings or detailed applications could be located for the chemical compound This compound within the precise contexts requested in the article outline.

The search for information regarding its role in advanced organic synthesis and materials science yielded no verifiable data for the following specific areas:

Precursor for Complex Heterocyclic Systems: No literature was found detailing the use of this compound in the synthesis of complex heterocyclic structures.

Scaffold for Multi-Component Reactions (MCRs): There is no available information on the application of this specific compound as a primary scaffold in multi-component reactions.

Intermediate in the Synthesis of Functionalized Organic Molecules (Non-Pharmaceutical): While related anthranilates are common intermediates, no specific non-pharmaceutical synthetic routes employing this compound could be identified.

Monomer for Polymerization: No studies were found that describe the use of this compound as a monomer in polymerization processes, including polycondensation with amino or carboxylic acid derivatives.

Functionalization of Polymeric Materials: The search did not yield any instances of this compound being used for the functionalization of existing polymeric materials.

While information is available for structurally similar compounds, such as other substituted ethyl aminobenzoates (e.g., ethyl 2-amino-5-methylbenzoate or ethyl 2-aminobenzoate), these analogs possess different substitution patterns that significantly alter their chemical reactivity and potential applications. Adhering to the strict requirement to focus solely on This compound , it is not scientifically accurate to extrapolate data from these other compounds.

Therefore, due to the absence of specific and relevant research data, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Based on a comprehensive review of available scientific literature, specific research detailing the advanced applications of this compound, as outlined in the request, is not extensively documented. The compound serves as a valuable chemical intermediate; however, its direct and detailed application in the specified fields of advanced materials science and green chemistry is not prominent in the reviewed sources.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for this compound due to the lack of specific research data in the following areas:

Applications in Advanced Organic Synthesis and Materials Science

Green Chemistry Applications

Use in Sustainable Solvent Systems:Information regarding the application of Ethyl 2-amino-5-ethylbenzoate within green or sustainable solvent systems is not present in the current body of scientific literature.nih.govresearchgate.nettext2fa.ir

To maintain scientific integrity and adhere strictly to the user's instructions to focus solely on this compound and the provided outline, the article cannot be generated. Introducing information from related but distinct chemical compounds would violate the core requirements of the request.

Development of Environmentally Benign Synthetic Routes

The synthesis of aromatic amines, including this compound, has traditionally relied on methods that are effective but often environmentally detrimental. A primary conventional route involves the reduction of a nitroaromatic precursor, in this case, Ethyl 2-nitro-5-ethylbenzoate. The classic Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid, has been a mainstay in industrial chemistry. However, this method generates large quantities of iron oxide sludge, a significant waste disposal challenge, and employs corrosive reagents. acs.org Recognizing these drawbacks, significant research has been directed towards developing "green" or environmentally benign alternatives that offer higher efficiency, milder reaction conditions, and a reduced environmental footprint. These modern approaches primarily focus on catalytic methods, which minimize waste by using small, recyclable amounts of a catalyst to achieve the desired transformation.

Catalytic Hydrogenation: A Cleaner Alternative

Catalytic hydrogenation stands out as a principal green alternative to stoichiometric metal-acid reductions. This technique involves the reduction of the nitro group using molecular hydrogen (H₂) or a hydrogen donor molecule in the presence of a metal catalyst. The only byproduct is water, making it an exceptionally clean process.

Key Catalytic Systems:

Palladium on Carbon (Pd/C): This is one of the most common and efficient heterogeneous catalysts for nitroarene reduction. The reaction can be carried out under relatively mild conditions of temperature and pressure, often using alcohols like ethanol (B145695) as a solvent. orgsyn.org

Platinum Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is also highly effective for the hydrogenation of nitro compounds to their corresponding anilines. orgsyn.org

Raney Nickel: This nickel-aluminum alloy is a cost-effective catalyst for various hydrogenation reactions, including the reduction of nitro groups. It is often used in industrial processes due to its high activity and lower cost compared to precious metal catalysts. acs.org

Copper Nanoparticles: Emerging research has demonstrated the efficacy of in-situ generated copper nanoparticles (Cu⁰NPs) for the hydrogenation of nitroarenes at room temperature and ambient pressure. epfl.ch This method uses an earth-abundant metal and can be regenerated and reused, enhancing its sustainability. epfl.ch

Transfer Hydrogenation: An alternative to using flammable hydrogen gas is transfer hydrogenation, where a stable organic molecule serves as the hydrogen source. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. This approach avoids the need for high-pressure equipment, making the process inherently safer for laboratory and industrial-scale synthesis.

The table below compares various catalytic systems applicable to the reduction of nitroarenes, which serves as a model for the green synthesis of this compound from its nitro precursor.

| Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Platinum Oxide (PtO₂) | H₂ | Ethanol | Room Temp. | ~7 minutes | 91-100 | orgsyn.org |

| Palladium on Carbon (Pd/C) | H₂ | Ethanol | Room Temp. | Not Specified | High | acs.org |

| in-situ Copper Nanoparticles | Ammonia (B1221849) Borane | Not Specified | Room Temp. | Not Specified | High | epfl.ch |

| Indium Powder | Ammonium Chloride/H₂O | Ethanol/H₂O | Reflux | 2.5 hours | 90 | orgsyn.org |

| Iron (Fe) | Hydrochloric Acid (HCl) | Water/Ethanol | Reflux | Not Specified | High | acs.org |

Advanced and Emerging Green Routes